Garomefrine Hydrochloride
Description
Historical Context of Alpha-Adrenergic Agonist Research
The investigation of adrenergic mechanisms began with the foundational theory of two receptor types that produced either excitatory or inhibitory effects on cells. nih.gov This concept was refined when Ahlquist demonstrated the existence of two distinct receptor subtypes, which he named alpha (α) and beta (β). nih.govaoa.org Each subtype was found to have both excitatory and inhibitory functions depending on its location in the body. nih.gov
Further research led to the discovery that one of the alpha receptors was responsible for inhibiting neurotransmitter release from the presynaptic neuron. nih.gov The use of α-receptor antagonists like prazosin (B1663645) and yohimbine (B192690) allowed scientists to further subclassify these receptors into α-1 and α-2. nih.gov This deeper understanding paved the way for the development of many α-2 adrenergic agonists for clinical use. nih.gov Alpha-adrenergic agonists are a class of drugs that mimic the action of epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org The activation of α-1 receptors stimulates the enzyme phospholipase C, while α-2 receptor activation inhibits the enzyme adenylate cyclase. wikipedia.orgwikipedia.org The development of α-2 agonists gained traction after early reports highlighted the potential for a hypertensive crisis if treatment, such as with clonidine, was suddenly stopped before anesthesia. nih.gov
Significance of Garomefrine Hydrochloride as a Research Compound
This compound (also known as ABT-232, NS-49, and PNO-49B) emerged as a significant subject of research due to its specific pharmacological profile as an α1A-adrenoceptor agonist. targetmol.commedchemexpress.comhodoodo.com Its unique chemical structure, which includes a methanesulfonamide (B31651) group and a fluorophenyl ring, made it a compound of interest for its potential therapeutic effects. ontosight.aiontosight.ai The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications. ontosight.aismolecule.com
The primary focus of research into this compound was its potential for treating urinary incontinence. targetmol.commedchemexpress.comidrblab.net Its potency and biological activity as an α1A-adrenergic agonist made it a valuable research candidate in this field. medchemexpress.com Studies indicated that this compound exhibited the greatest contractility in pig nasal mucosal vessels, highlighting its potential efficacy. medchemexpress.com The compound's specific mechanism of action and potential selectivity were key areas of investigation for researchers aiming to develop new therapeutic agents. ontosight.ai
Overview of Research Trajectory and Discontinuation in Specific Applications
This compound was developed through a collaboration of pharmaceutical companies including Nippon Shinyaku, Abbott, and Sanofi-Synthelabo. bioworld.com The compound advanced through preclinical studies and entered into clinical trials. bioworld.com By the year 2000, this compound was in Phase II clinical trials for urinary incontinence. bioworld.com
Despite its initial promise as an α1A-adrenoceptor agonist for this condition, the research trajectory for this specific application did not proceed to completion. bioworld.com Ultimately, the development of this compound for the indication of urinary incontinence was discontinued (B1498344) during Phase 2 trials. idrblab.netidrblab.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H13FN2O4S | ontosight.ai |
| Molecular Weight | 278.28 g/mol | ontosight.ai |
| IUPAC Name | N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide | idrblab.net |
| Synonyms | ABT-232, NS-49, PNO-49B | medchemexpress.comontosight.aiidrblab.net |
| CAS Number | 137431-04-0 | medchemexpress.com |
| Form | Monohydrochloride salt | ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
137431-04-0 |
|---|---|
Molecular Formula |
C9H14ClFN2O3S |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
NYBZUGIMUSJVGU-FVGYRXGTSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
137431-04-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of Garomefrine Hydrochloride
Strategies for Garomefrine Core Synthesis
The synthesis of a specific chemical entity, or "core," is a foundational aspect of medicinal chemistry. The approaches are varied and depend heavily on the target molecule's structure, including its carbon skeleton, functional groups, and stereochemistry.
Amine Precursor Derivatization
Amine precursor derivatization is a common strategy where a readily available amine-containing molecule serves as a starting point. This precursor is then chemically modified through various reactions to build the final, more complex molecular structure. This method is advantageous as it often leverages commercially available and structurally diverse amine building blocks.
Key reactions in amine precursor derivatization include:
Acylation: Reaction of the amine with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups onto the amine nitrogen, which can be used to build out the carbon skeleton.
Reductive Amination: Reaction of the amine with a ketone or aldehyde to form an imine, which is then reduced to create a new, more substituted amine.
Mannich Reaction: An aminoalkylation reaction involving an aldehyde and another compound containing an active hydrogen, which is a powerful tool for carbon-carbon bond formation. researchgate.net
Stereoselective Synthesis Approaches for (1R)-Configuration
Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Stereoselective synthesis refers to a set of methods that preferentially produce one stereoisomer over others. nih.gov To achieve a specific (1R)-configuration, chemists can employ several techniques:
Chiral Pool Synthesis: Using a naturally occurring, enantiomerically pure starting material that already contains the desired stereocenter.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the precursor molecule to direct a subsequent reaction to occur on one face of the molecule, thereby creating the desired stereocenter. The auxiliary is removed afterward.
Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) that facilitates the reaction to produce the desired enantiomer in excess. researchgate.net
The selection of the appropriate method depends on the specific reaction and the structure of the substrate. The success of these approaches is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. researchgate.net
Hydrochloride Salt Formation Methodologies
Many pharmaceutical compounds containing a basic nitrogen atom (an amine) are converted into hydrochloride salts to improve properties such as solubility, stability, and ease of handling. nih.gov The general principle involves reacting the free base form of the compound with hydrochloric acid.
Common methodologies include:
Using HCl in an Organic Solvent: The free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or ethyl acetate (B1210297). nih.govgoogle.com A solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise. nih.govresearchgate.net The hydrochloride salt, being less soluble in the nonpolar solvent, typically precipitates out of the solution and can be collected by filtration. nih.govresearchgate.net
Using Gaseous HCl: Anhydrous hydrogen chloride gas can be bubbled directly through a solution of the free base in an organic solvent. researchgate.net This method is effective for ensuring an anhydrous final product.
In Situ Generation of HCl: Trialkylsilyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), can be used to generate HCl in situ by reacting with a protic solvent like an alcohol that is also present in the reaction mixture. This method offers a controlled way to produce the hydrohalide salt. google.com
The choice of solvent and the method of HCl addition are critical for controlling the crystallization process and obtaining a pure, solid salt with good yield. google.com
Table 1: Comparison of Common Hydrochloride Salt Formation Methods
| Method | HCl Source | Common Solvents | Key Advantages |
|---|---|---|---|
| Solution Addition | HCl dissolved in an organic solvent (e.g., ether) | Dichloromethane, Diethyl Ether, Ethyl Acetate | Simple, good control over stoichiometry, widely used in labs. nih.govresearchgate.net |
| Gas Bubbling | Anhydrous HCl gas | Toluene, Dichloromethane | Produces a highly anhydrous salt, suitable for large scale. researchgate.net |
| In Situ Generation | Trialkylsilyl Halide + Protic Solvent | Various organic solvents | Reliable, can produce well-defined crystal structures. google.com |
Prodrug Design and Chemical Derivatization of Garomefrine Hydrochloride
Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, low permeability, rapid metabolism, or toxicity. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active pharmaceutical agent. researchgate.net
Acylation Reactions for Acyloxy Derivatives
If the parent drug molecule contains a hydroxyl (-OH) or a primary/secondary amine (-NHR) group, acylation is a common derivatization technique. This reaction involves treating the drug with an acylating agent to form an ester or an amide, respectively. The resulting derivatives are often referred to as acyloxy derivatives in the case of hydroxyl group modification.
The primary goal of creating acyloxy derivatives is often to increase the lipophilicity (fat-solubility) of the drug. This can enhance its ability to cross cell membranes, such as the intestinal wall or the blood-brain barrier. The general reaction is an addition-elimination process at the acyl carbon. libretexts.orgmsu.edu
Table 2: Common Acylating Agents and Their Applications
| Acylating Agent | Formula | Reactivity | Use Case |
|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Very High | Highly efficient acylation of alcohols and amines. libretexts.org |
| Acid Anhydride (B1165640) | (R-CO)₂O | High | Effective and common for creating acetate esters. libretexts.org |
| Carboxylic Acid | R-COOH | Low | Requires a catalyst (e.g., acid) and often removal of water to form esters. |
Temporary Linkage Strategies for Carrier-Linked Prodrugs
Carrier-linked prodrugs are a major class where the active drug is covalently attached to a non-toxic carrier moiety, often through a linker. researchgate.netphiladelphia.edu.jowisdomlib.org This linkage is designed to be labile, meaning it can be cleaved in vivo by specific enzymes (like esterases or amidases) or through chemical hydrolysis to release the parent drug. researchgate.net
The purpose of the carrier can be multi-fold:
To Improve Solubility: Attaching a hydrophilic carrier, such as polyethylene glycol (PEG) or a phosphate (B84403) group, can dramatically increase the aqueous solubility of a poorly soluble drug. nih.gov
To Enhance Permeability: Attaching a lipophilic carrier, such as a fatty acid or a glyceride, can increase absorption through biological membranes. nih.gov
To Target Specific Sites: The carrier can be designed to be recognized by transporters or enzymes at a specific site of action, thereby localizing the drug's effect.
The key to this strategy is the temporary linkage , which is most commonly an ester or an amide bond due to their susceptibility to hydrolysis by ubiquitous esterase and amidase enzymes in the body. researchgate.net
An extensive search for scientific literature focusing on the chemical compound "this compound" has revealed no specific information regarding its synthetic pathways and chemical modifications as outlined in the requested article structure. The conducted research did not yield any data on the following topics specifically for this compound:
Ester and Amide Linkage Formation: No studies detailing the synthesis of ester or amide prodrugs of this compound were found.
Dipeptide-Based Linker Conjugation: There is no available research on the conjugation of this compound with dipeptide-based linkers.
Non-Enzymatic Cleavage Mechanisms for Prodrug Activation: Information on non-enzymatic cleavage mechanisms for potential prodrugs of this compound is not present in the available literature.
Polymeric Carrier Conjugation Methodologies: No methodologies for the conjugation of this compound to polymeric carriers have been described in the searched scientific databases.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no research findings, data tables, or detailed information are available for "this compound" in these areas.
Molecular Pharmacology and Receptor Interaction Studies of Garomefrine Hydrochloride
Alpha1A Adrenoreceptor Agonism: Mechanistic Elucidation
Garomefrine hydrochloride's primary pharmacological action is its agonism at the α1A-adrenoceptor. This interaction has been characterized through comprehensive receptor binding and functional studies, which have elucidated the specifics of its affinity, selectivity, and intrinsic activity at this receptor subtype.
Receptor Binding Affinity and Selectivity Profiling
Radioligand binding studies have been instrumental in quantifying the affinity of this compound for various α1-adrenoceptor subtypes. These assays, utilizing Chinese hamster ovary (CHO) cells stably expressing cloned human α1-adrenoceptor subtypes (α1a, α1b, and α1d), have demonstrated that this compound exhibits a higher affinity for the α1a-adrenoceptor compared to the α1b and α1d subtypes nih.gov.
The binding affinities, expressed as -log Ki values, were determined to be 6.18 for the α1a-subtype, 5.13 for the α1b-subtype, and 5.38 for the α1d-subtype nih.gov. These values indicate a preferential binding to the α1a-adrenoceptor.
| Adrenoceptor Subtype | -log Ki | Ki (nM) |
|---|---|---|
| α1A | 6.18 | 660.7 |
| α1B | 5.13 | 7413.1 |
| α1D | 5.38 | 4168.7 |
This interactive table allows for the sorting of data by column.
Agonist Activity Quantification
Functional studies have confirmed that this compound acts as a partial agonist at the human α1a-adrenoceptor subtype nih.gov. Its efficacy has been shown to be greater than that of the imidazoline (B1206853) class agonist, oxymetazoline (B75379) nih.gov. In studies on isolated guinea pig nasal mucosa, a tissue where the α1A-subtype is predominant, noradrenaline produced the most significant contraction. In this model, this compound functioned as a partial agonist with an intrinsic activity of 0.50 ± 0.22, relative to noradrenaline (defined as 1.00). This was higher than the intrinsic activity of oxymetazoline, which was 0.29 ± 0.17 in the same preparation.
Downstream Signaling Pathway Activation and Characterization
The activation of α1-adrenoceptors by an agonist like this compound initiates a cascade of intracellular events that lead to a physiological response. This signaling is predominantly mediated through the Gq/11 family of G proteins.
Intracellular Signaling Cascades Activated by Receptor Engagement
Upon agonist binding, α1-adrenoceptors, including the α1A and α1D subtypes, undergo a conformational change that allows them to couple to and activate heterotrimeric Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in the signaling cascade that leads to various cellular responses, including smooth muscle contraction nih.gov.
Functional Responses in Isolated Tissue Preparations (e.g., Vasoconstriction Mechanisms)
The pharmacological activity of this compound has been characterized in various isolated tissue preparations, providing insights into its functional effects, particularly on smooth muscle contraction.
In studies using isolated dog urethra, this compound induced concentration-dependent contractions. This effect is consistent with the high density of α1A-adrenoceptors in the urethra, which are responsible for regulating intraurethral pressure. In contrast, this compound elicited only a slight contraction in the isolated dog carotid artery, even at high concentrations. This demonstrates a significant degree of tissue selectivity, favoring the urethral smooth muscle over vascular smooth muscle in this specific artery. This selectivity is noteworthy when compared to non-selective α1-adrenoceptor agonists like phenylephrine (B352888) and noradrenaline, which cause potent contractions in both the urethra and the carotid artery.
The vasoconstrictor effects of α1-adrenoceptor agonists are a direct result of the signaling cascade that increases intracellular calcium in vascular smooth muscle cells, leading to the activation of myosin light chain kinase and subsequent muscle contraction. The differential effect of this compound on various smooth muscle tissues suggests a potential for targeted therapeutic applications.
Structure Activity Relationship Sar Studies of Garomefrine Hydrochloride Analogues
Identification of Pharmacophore Elements for Alpha1A Adrenoreceptor Agonism
The pharmacophore for α1A-adrenoreceptor agonism in phenylethanolamine derivatives like Garomefrine hydrochloride comprises several key features that are essential for binding and activation of the receptor. These elements have been identified through the study of numerous analogues and are consistent with the general understanding of adrenergic agonist-receptor interactions.
The fundamental components of the pharmacophore include:
A substituted aromatic ring: This feature is crucial for engaging with aromatic residues within the receptor's binding pocket. In the case of Garomefrine, this is a fluorophenyl ring linked to another phenyl ring bearing a methanesulfonamide (B31651) group.
A protonatable amine: The basic nitrogen atom in the aminoethyl side chain is positively charged at physiological pH and forms a critical ionic bond with a conserved aspartate residue in the third transmembrane domain of the receptor.
A hydroxyl group on the β-carbon: This hydroxyl group is a key hydrogen bonding participant. The specific stereochemistry of this group is also vital for potent agonist activity.
These core elements are arranged in a specific spatial orientation to ensure optimal interaction with the α1A-adrenoreceptor.
Impact of Fluorophenyl Ring Modifications on Receptor Selectivity
The substitution pattern on the phenyl ring of phenylethanolamine agonists plays a significant role in their affinity and selectivity for different adrenoceptor subtypes. In this compound, the presence of a fluorine atom on one of the phenyl rings is a notable feature.
Studies on related phenylethanolamine derivatives have shown that the introduction of a fluorine group can influence receptor affinity. For instance, the position of the fluorine atom is critical; introduction at the meta-position of the catechol ring in norepinephrine (B1679862) analogues has been shown to be more favorable for α-adrenergic activity than substitution at the para-position. While specific SAR studies on the fluorophenyl ring of Garomefrine are not extensively detailed in publicly available literature, the principles from related compounds suggest that this modification is likely a key determinant of its receptor interaction profile. The electronic properties and size of the fluorine atom can alter the binding kinetics and conformation of the ligand within the receptor pocket, thereby influencing its selectivity.
Role of Methanesulfonamide Group in Biological Activity
In related α1-adrenergic agonists, the presence of a methanesulfonamide group has been associated with high potency. For example, the compound N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a potent α1-adrenoceptor agonist nih.gov. This suggests that the methanesulfonamide moiety in this compound likely engages in important interactions with the α1A-adrenoceptor, contributing significantly to its binding affinity and efficacy. The sulfonamide group can participate in hydrogen bonding with amino acid residues in the receptor, thereby stabilizing the ligand-receptor complex.
Stereochemical Influence of (1R)-2-Amino-1-Hydroxyethyl Side Chain
The stereochemistry of the 2-amino-1-hydroxyethyl side chain is a well-established determinant of activity in phenylethanolamine-based adrenergic agonists. For α1A-adrenoceptor agonism, the (1R)-configuration is essential for high potency.
This stereochemical preference is explained by the Easson-Stedman hypothesis, which posits a three-point attachment of the agonist to the receptor involving the cationic amine, the aromatic ring, and the β-hydroxyl group. The (R)-enantiomer allows for the optimal spatial arrangement of these three groups for interaction with their corresponding binding sites on the receptor. The (S)-enantiomer, in contrast, typically exhibits significantly lower affinity and efficacy. Therefore, the (1R)-configuration of the 2-amino-1-hydroxyethyl side chain in this compound is a critical stereochemical feature for its potent α1A-adrenergic agonist activity.
Rational Design Principles for Optimized Analogues
Based on the understanding of the SAR of this compound and related α1A-adrenoceptor agonists, several rational design principles can be formulated for the development of optimized analogues with improved potency, selectivity, and pharmacokinetic properties.
Key design strategies include:
Systematic modification of the phenyl ring substituents: Exploring different halogen substitutions or other small, electron-withdrawing or -donating groups on the phenyl rings could fine-tune receptor selectivity and affinity.
Bioisosteric replacement of the methanesulfonamide group: Replacing the methanesulfonamide with other hydrogen bond donors and acceptors could lead to analogues with altered biological activity and physicochemical properties.
Conformational constraint of the side chain: Introducing conformational rigidity into the aminoethyl side chain could lock the molecule in its bioactive conformation, potentially increasing affinity and selectivity.
These design principles, guided by computational modeling and empirical SAR data, can facilitate the discovery of novel α1A-adrenoceptor agonists with superior therapeutic profiles.
Preclinical Research Methodologies for Garomefrine Hydrochloride
In Vitro Pharmacological Assays
In vitro assays are foundational to preclinical pharmacology, offering a controlled environment to dissect the molecular interactions and cellular effects of a compound. These studies are instrumental in elucidating the mechanism of action and guiding further development.
Cell-Based Reporter Assays for Receptor Activation
To investigate the effect of Garomefrine hydrochloride on receptor activation, cell-based reporter assays are a primary tool. In this methodology, a cell line is genetically engineered to express the target receptor. This cell line also contains a reporter gene, such as luciferase or β-galactosidase, which is linked to a response element that is activated upon receptor engagement.
The process involves treating the engineered cells with varying concentrations of this compound. If the compound activates the receptor, it will trigger a downstream signaling cascade that results in the expression of the reporter gene. The activity of the reporter protein can then be quantified, providing a measure of receptor activation. This allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50), which indicates the potency of the compound.
Radioligand Binding Studies for Receptor Occupancy
Radioligand binding assays are a gold-standard method to determine the affinity and selectivity of a compound for its target receptor. These studies utilize a radiolabeled ligand (a molecule that binds to the receptor) to quantify the extent to which this compound occupies the receptor binding site.
In a typical competition binding assay, cell membranes expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of this compound. The ability of this compound to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the membranes. From this data, the inhibitory constant (Ki) can be calculated, which reflects the affinity of this compound for the receptor. A lower Ki value signifies a higher binding affinity.
Interactive Data Table: Representative Radioligand Binding Data
While specific data for this compound is not available, the following interactive table illustrates how results from such an assay would be presented.
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Compound X | Alpha-1 Adrenergic | [3H]-Prazosin | 15.2 |
| Compound Y | Beta-2 Adrenergic | [125I]-Cyanopindolol | 5.8 |
| Compound Z | Muscarinic M2 | [3H]-QNB | 22.4 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Isolated Organ Bath Studies for Contractility Responses
To understand the physiological effect of this compound on tissue function, isolated organ bath studies are employed. This technique allows for the examination of the compound's effect on the contractility of smooth or cardiac muscle tissues in an ex vivo setting.
For example, a segment of an artery or other smooth muscle tissue is mounted in an organ bath filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. The tissue is connected to a force transducer to record changes in muscle tension. After a stabilization period, cumulative concentrations of this compound are added to the bath, and the resulting contractile or relaxant responses are recorded. This provides valuable information about the compound's functional activity and its potential effects on tissues.
Enzyme-Free Hydrolysis and Stability Assessments
The chemical stability of a drug candidate is a critical parameter. Enzyme-free hydrolysis and stability assessments are conducted to determine the intrinsic stability of this compound in aqueous solutions at different pH values and temperatures. These studies are typically performed in various buffer systems that mimic physiological conditions. The degradation of the compound over time is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The results of these studies are crucial for understanding the compound's shelf-life and its potential for degradation in the body independent of enzymatic metabolism.
In Vivo Preclinical Pharmacological Models (Non-Human Species)
Following in vitro characterization, in vivo studies in non-human species are essential to evaluate the systemic effects of a compound in a complex biological system. These models provide insights into the integrated physiological and pharmacological responses.
Animal Models for Cardiovascular System Effects (e.g., Vasoconstriction, Peripheral Resistance)
To assess the cardiovascular effects of this compound, various animal models are utilized. For instance, in anesthetized or conscious rats or dogs, the compound can be administered intravenously, and its effects on key cardiovascular parameters are monitored. This includes continuous measurement of blood pressure, heart rate, and cardiac output.
Interactive Data Table: Representative In Vivo Cardiovascular Data
The following interactive table provides an example of how data from an in vivo cardiovascular study might be displayed.
| Animal Model | Parameter | Baseline | Post-Compound | % Change |
| Rat | Mean Arterial Pressure (mmHg) | 105 | 130 | +23.8% |
| Rat | Heart Rate (bpm) | 350 | 320 | -8.6% |
| Dog | Total Peripheral Resistance (mmHg·min/L) | 25 | 35 | +40% |
This table is for illustrative purposes only and does not represent actual data for this compound.
Receptor Occupancy Studies in Preclinical Species
Receptor occupancy (RO) studies are fundamental in preclinical research to demonstrate that a drug candidate engages with its intended target in a living organism. sygnaturediscovery.com These assays measure the percentage of a specific receptor population that is bound by a drug at a given time and dose. giffordbioscience.com For this compound, RO studies would be designed to quantify its binding to the alpha-1A adrenoceptor in various tissues. This information is critical for establishing a relationship between drug exposure and target engagement, which is a prerequisite for understanding the compound's mechanism of action and for guiding dose selection in further studies. meliordiscovery.comwuxiapptec.com
Methodologies for determining receptor occupancy can be broadly categorized into in vivo and ex vivo techniques.
In Vivo Receptor Occupancy : This method directly measures the binding of the drug to its receptor within the living animal. giffordbioscience.com A common approach involves administering the unlabeled this compound, followed by a radiolabeled tracer that also binds to the alpha-1A adrenoceptor. giffordbioscience.com The degree to which this compound displaces the tracer provides a measure of receptor occupancy. giffordbioscience.com This technique offers a real-time assessment of target engagement in the physiological environment. nih.gov
Ex Vivo Receptor Occupancy : In this approach, the animal is first dosed with this compound. sygnaturediscovery.com After a specified period, the animal is euthanized, and relevant tissues (e.g., brain, blood vessels) are collected. sygnaturediscovery.comgiffordbioscience.com The amount of drug bound to the receptors is then measured in these tissue samples using techniques like autoradiography with a competing radioligand. giffordbioscience.com While this method does not measure occupancy in real-time, it allows for a detailed analysis of drug-target interaction in specific anatomical regions. sygnaturediscovery.com A key consideration in ex vivo studies is the potential for the drug to dissociate from the receptor during the tissue preparation and incubation process, which could lead to an underestimation of occupancy. rotman-baycrest.on.ca
The data from these studies are typically used to generate dose-occupancy or concentration-occupancy curves, which are essential for linking the pharmacokinetic profile of the compound to its direct interaction with the target. meliordiscovery.com
Table 1: Illustrative Data for a Hypothetical Receptor Occupancy Study of this compound This table is a template representing the type of data that would be generated from receptor occupancy studies. Specific data for this compound are not publicly available.
| Dose of this compound (mg/kg) | Plasma Concentration (ng/mL) | Mean Receptor Occupancy (%) in Target Tissue |
|---|---|---|
| 0.1 | 15 | 10 |
| 0.3 | 45 | 35 |
| 1.0 | 150 | 70 |
| 3.0 | 450 | 90 |
| 10.0 | 1500 | 95 |
Pharmacodynamic Biomarker Identification and Measurement
Pharmacodynamic (PD) biomarkers are measurable indicators that signal a biological response to a drug, providing proof of its mechanism of action. veedalifesciences.comcriver.com For this compound, an alpha-1A adrenoceptor agonist, PD biomarker discovery would focus on identifying and quantifying downstream physiological or biochemical events that occur as a result of receptor activation. researchgate.net These biomarkers are crucial for moving beyond target engagement to confirm that the drug is eliciting the intended biological effect. criver.com
The identification process for PD biomarkers involves several preclinical strategies:
Mechanism-Based Selection : Based on the known signaling pathways of the alpha-1A adrenoceptor, researchers would investigate changes in downstream messengers (e.g., inositol (B14025) phosphates, intracellular calcium levels) or the expression of specific genes and proteins regulated by this pathway.
In Vitro Screening : Human and animal cell lines expressing the alpha-1A adrenoceptor would be used to measure the effects of this compound on cellular processes. This allows for the identification of potential biomarkers in a controlled environment before moving into more complex in vivo models.
In Vivo Preclinical Models : In animal models, researchers would measure physiological responses known to be modulated by alpha-1A adrenoceptor activation. For instance, changes in blood pressure, smooth muscle contraction, or other cardiovascular parameters could serve as relevant PD biomarkers. mdpi.com
Once identified, these biomarkers must be quantified using validated assays. nih.gov The reliability of PD biomarker data is contingent on the quality, accuracy, and precision of the measurement method. veedalifesciences.comnih.gov For this compound, this could involve techniques such as immunoassays to measure protein levels or quantitative polymerase chain reaction (qPCR) to assess gene expression changes in response to the drug. criver.com The goal is to establish a clear relationship between the dose of this compound, its concentration in the body, and the magnitude of the biomarker response. veedalifesciences.com
Table 2: Potential Pharmacodynamic Biomarkers for this compound This table lists potential biomarkers based on the known function of alpha-1A adrenoceptor agonists. Specific biomarkers for this compound would need to be confirmed through dedicated studies.
| Biomarker Category | Potential Biomarker | Method of Measurement | Rationale |
|---|---|---|---|
| Proximal/Target Engagement | Phosphorylation of ERK1/2 | Western Blot, Immunoassay | Activation of alpha-1A adrenoceptors stimulates the MAPK/ERK signaling pathway. |
| Downstream Signaling | Intracellular Calcium (Ca2+) Levels | Fluorescent Imaging | Gq-coupled alpha-1A adrenoceptors mediate increases in intracellular calcium. |
| Physiological Response | Mean Arterial Pressure | Telemetry, Blood Pressure Cuff | Alpha-1A adrenoceptor activation in vascular smooth muscle leads to vasoconstriction. |
| Gene Expression | c-fos mRNA | qPCR, In situ hybridization | c-fos is an early-response gene whose expression is induced by Gq-coupled receptor signaling. |
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies
Integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect over time (pharmacodynamics). wuxiapptec.comnih.gov This modeling is a cornerstone of modern drug development, as it provides a quantitative framework to understand and predict a drug's efficacy and to translate findings from preclinical species to humans. nih.govresearchgate.net
For this compound, preclinical PK/PD modeling would integrate three key components:
Pharmacokinetic (PK) Model : This component describes the absorption, distribution, metabolism, and excretion (ADME) of this compound. Data from PK studies in animals would be used to build a model that predicts the drug's concentration in plasma and, ideally, at the site of action over time. wuxiapptec.com
Pharmacodynamic (PD) Model : This part of the model relates the concentration of this compound to its biological effect, as measured by receptor occupancy or a specific PD biomarker. nih.gov For example, an Emax model might be used to describe a saturable effect where the response plateaus at high drug concentrations.
Link Model : This connects the PK and PD models, often accounting for any delay between achieving a certain plasma concentration and observing the biological effect.
By combining these elements, a comprehensive PK/PD model can simulate the time course of the pharmacological response to different dosing regimens of this compound. nih.gov These models are invaluable for:
Optimizing Dose and Schedule : Simulating different dosing scenarios to identify the regimen most likely to achieve the desired level of target engagement and pharmacological effect. nih.gov
Informing Clinical Trial Design : Predicting the range of effective doses in humans based on preclinical data, thereby improving the efficiency and success rate of early clinical trials. nih.gov
Understanding Variability : Investigating how differences in PK or PD between individuals might affect the response to the drug.
Ultimately, robust preclinical PK/PD modeling provides a critical link between the administration of a drug and its ultimate physiological impact, enabling more informed decision-making throughout the drug development process. nih.gov
Medicinal Chemistry Principles Applied to Garomefrine Hydrochloride Research
Lead Compound Optimization Strategies
Lead optimization is a critical, iterative phase in drug discovery where a promising lead compound, which possesses the desired biological activity but may have suboptimal properties, is systematically refined. danaher.compatsnap.com The primary goals of this process are to enhance efficacy, improve selectivity for the target receptor, and optimize absorption, distribution, metabolism, and excretion (ADMET) properties to ensure the compound is safe and effective in the body. danaher.commedchemexpress.com
For a selective α1A-adrenergic agonist like Garomefrine, the optimization process would focus on modifying a precursor molecule to achieve several key objectives:
Enhanced Potency: Introducing or modifying functional groups to improve the binding affinity and efficacy at the α1A-adrenergic receptor. biosolveit.de
Improved Subtype Selectivity: Fine-tuning the structure to maximize interaction with the α1A subtype while minimizing activity at other adrenergic subtypes (e.g., α1B, α1D, β-receptors) to reduce potential side effects. gd3services.com
Favorable Pharmacokinetics: Adjusting the molecule's physicochemical properties, such as lipophilicity and polarity, to improve oral bioavailability, achieve a suitable duration of action, and ensure a predictable metabolic pathway. patsnap.comnih.gov
This multifaceted optimization is guided by structure-activity relationship (SAR) studies, where systematic structural changes are correlated with changes in biological activity. patsnap.com Modern approaches frequently combine traditional synthetic chemistry with computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict how modifications will affect the compound's properties before synthesis, accelerating the optimization cycle. patsnap.commedchemexpress.com
Bioisosteric Replacements in Garomefrine Hydrochloride Scaffold
A cornerstone of lead optimization is the strategy of bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. drugdesign.org This strategy involves substituting a part of the lead molecule with a bioisostere to improve the compound's properties without drastically altering its interaction with the biological target. drugdesign.orgu-tokyo.ac.jp
The application of bioisosterism can address a variety of molecular challenges:
Enhance Potency: By improving binding interactions with the receptor.
Modify Lipophilicity: To improve absorption or penetration of biological membranes.
Block Metabolic Attack: Replacing a metabolically vulnerable group with a more stable one to prolong the drug's half-life.
Reduce Toxicity: By removing a toxicophore from the molecule.
In the context of the this compound scaffold, which features a substituted catechol-like ring essential for its agonist activity, bioisosteric replacement could be a powerful tool. For instance, a hydroxyl or methoxy (B1213986) group on the phenyl ring could be replaced with other groups to modulate receptor affinity or metabolic stability. While specific research detailing bioisosteric replacements for the Garomefrine scaffold is not publicly available, this principle is widely applied in the development of adrenergic agents.
Table 1: Examples of Classical Bioisosteric Replacements Relevant to Drug Design
| Original Group | Classical Bioisosteres | Potential Impact |
|---|---|---|
| -OH (Hydroxyl) | -SH, -NH2, -CH3 | Altered hydrogen bonding, polarity, and metabolism |
| -Cl (Chlorine) | -Br, -I, -CF3, -CN | Modified electronics, lipophilicity, and size |
| -O- (Ether) | -S-, -CH2-, -NH- | Changed bond angles, polarity, and metabolic stability |
Strategies for Enhancing Receptor Subtype Selectivity
The adrenergic receptor family is composed of several subtypes, including α1A, α1B, α1D, α2A, α2B, α2C, and multiple β subtypes. researchgate.net While these receptors are all activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862), achieving subtype selectivity is a primary goal in modern drug design to maximize therapeutic effects and minimize side effects. nih.gov For example, the α1A subtype is crucial for prostate smooth muscle contraction, whereas the α1B subtype is more involved in regulating blood pressure. nih.gov Therefore, a highly selective α1A agonist like Garomefrine can be therapeutically targeted with a lower risk of cardiovascular effects.
Strategies to enhance receptor subtype selectivity often involve exploiting subtle differences in the amino acid composition and three-dimensional structure of the ligand-binding pockets of the receptor subtypes. Key approaches include:
Structure-Based Design: Using homology models or crystal structures of the receptor subtypes to design ligands that fit preferentially into the binding pocket of the desired subtype.
Pharmacophore Modeling: Developing a three-dimensional model of the essential chemical features required for binding to the target subtype and using it to guide the design of new, selective molecules.
Systematic Structural Modification: Synthesizing a series of analogs where specific parts of the molecule are altered to probe interactions with the receptor. This can reveal which molecular features are critical for subtype selectivity. For instance, modifying the substitution pattern on the phenyl ring or altering the structure of the amine side chain can have a profound impact on which α1-receptor subtype the molecule preferentially binds to.
The table below illustrates how different agonists exhibit varying affinities for the three human α1-adrenoceptor subtypes, highlighting the challenge and importance of achieving selectivity.
Table 2: Comparative Affinity (pKi) of Adrenergic Agonists for Human α1-Adrenoceptor Subtypes
| Compound | α1A-AR Affinity (pKi) | α1B-AR Affinity (pKi) | α1D-AR Affinity (pKi) | α1A Selectivity |
|---|---|---|---|---|
| Norepinephrine | 6.3 | 5.8 | 6.0 | Low |
| Phenylephrine (B352888) | 5.9 | 5.4 | 5.6 | Low |
Data is illustrative of the principle of selectivity and is based on findings for various α-agonists. nih.gov
Design of Prodrugs to Modulate Pharmacokinetic Properties
A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug. nih.gov This approach is a versatile strategy used to overcome undesirable pharmaceutical or pharmacokinetic properties of a drug that might otherwise limit its clinical utility. nih.govresearchgate.net
For catecholamine-based compounds like Garomefrine, which can be susceptible to rapid metabolism and may have limited oral absorption, a prodrug approach can be particularly beneficial. The design of a prodrug involves temporarily masking a key functional group (e.g., a hydroxyl or amine group) with a promoiety. This promoiety is designed to be cleaved off in the body by enzymatic or chemical means, regenerating the active drug at or near its site of action.
Prodrug design can effectively address several common drug development challenges. nih.gov In the context of an α1A-agonist, a prodrug strategy could be employed to:
Improve Oral Bioavailability: The catechol structure is prone to rapid metabolism in the gut and liver by enzymes such as catechol-O-methyltransferase (COMT), leading to poor oral bioavailability. nih.gov Masking the hydroxyl groups as esters or ethers can protect the molecule from this first-pass metabolism, allowing more of the drug to be absorbed intact.
Enhance Solubility: If a parent drug has poor aqueous solubility, a hydrophilic promoiety (e.g., a phosphate (B84403) or amino acid) can be attached to create a more soluble prodrug suitable for certain formulations.
Increase Lipophilicity: Conversely, attaching a lipophilic promoiety can enhance the drug's ability to cross cellular membranes, such as the intestinal wall or the blood-brain barrier.
Improve Chemical Stability: Prodrugs can be used to mask chemically unstable functional groups, improving the shelf-life and stability of a drug product.
A well-known example in the class of α1-agonists is Midodrine, a prodrug that is converted in vivo to its active metabolite, desglymidodrine, which is responsible for the therapeutic effect. wjgnet.com
Table 3: Illustrative Comparison of a Parent Drug vs. Prodrug
| Property | Parent Drug (e.g., Desglymidodrine) | Prodrug (e.g., Midodrine) | Rationale for Improvement |
|---|---|---|---|
| Oral Bioavailability | Low (if administered directly) | High (~90%) | The prodrug form resists first-pass metabolism, allowing for effective absorption after oral administration. wjgnet.com |
| Metabolic Stability | Susceptible to rapid metabolism | More stable until converted | Masked functional groups prevent premature breakdown. |
| Site of Action | Systemic | Systemic (after conversion) | The prodrug is designed for systemic absorption and subsequent conversion to the active form. |
A key advantage of the prodrug approach is the ability to control the rate and location of active drug release. nih.gov This is achieved by carefully selecting the chemical linker that connects the parent drug to the promoiety. The stability and cleavage of this linker can be engineered to respond to specific physiological conditions.
Mechanisms for controlled release include:
Enzymatic Cleavage: The most common approach, where the linker is designed to be a substrate for a specific enzyme that is abundant in the plasma or target tissue (e.g., esterases, phosphatases, or peptidases). By choosing a linker that is cleaved slowly, the prodrug can act as a reservoir, providing sustained release of the active drug over an extended period. nih.gov
Chemical Hydrolysis: Some linkers are designed to be chemically labile and hydrolyze at a predictable rate under physiological pH. This allows for a slow, enzyme-independent release of the parent drug.
For a Garomefrine prodrug, an ester linkage could be used to mask one or both of its hydroxyl groups. Plasma esterases would then slowly hydrolyze this linkage, gradually releasing active Garomefrine and maintaining a therapeutic concentration in the bloodstream for a longer duration, potentially reducing the required dosing frequency. This sustained release can lead to a more consistent therapeutic effect and improved patient compliance.
Analytical Methodologies for Garomefrine Hydrochloride and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like Garomefrine hydrochloride, which belongs to the class of α1A-adrenergic agonists, liquid and gas chromatography are the most relevant methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally unstable compounds like this compound. Developing a robust HPLC method involves a systematic approach to optimize the separation of the analyte from any impurities or degradation products.
Method Development: The development of an HPLC method for an adrenergic agonist like this compound would typically involve the selection of a suitable stationary phase, mobile phase, and detector.
Stationary Phase: A reversed-phase C18 column is a common choice for the separation of polar compounds such as adrenergic agonists. nih.govresearchgate.net The selection is based on the hydrophobicity of the analyte and its potential metabolites.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net The pH of the buffer is a critical parameter to control the ionization and retention of the analyte. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of compounds with different polarities.
Detection: A UV detector is commonly used for quantitative analysis, as compounds with aromatic rings, such as this compound, exhibit significant UV absorbance. nih.gov The detection wavelength is selected based on the UV spectrum of the analyte to ensure maximum sensitivity.
Validation: Once developed, the HPLC method must be validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for the intended purpose. pharmahealthsciences.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table illustrates typical validation parameters for an HPLC method for an adrenergic agonist.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Robustness | No significant change in results |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). nih.gov This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. nih.govnih.gov
For the analysis of this compound, a UPLC method would offer several advantages:
High Throughput: The reduced run times allow for the analysis of a larger number of samples in a shorter period, which is beneficial in a quality control environment.
Enhanced Resolution: The higher efficiency of UPLC columns provides better separation of the main compound from its impurities and metabolites. rsc.org
Reduced Solvent Consumption: The lower flow rates and shorter run times lead to a significant reduction in the amount of solvent used, making it a more environmentally friendly and cost-effective technique. nih.gov
A UPLC method for an adrenergic agonist would be developed and validated following a similar systematic protocol as for an HPLC method, with adjustments made for the higher pressures and faster flow rates of the UPLC system. rsc.orglcms.cz
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound is a salt and likely not sufficiently volatile for direct GC analysis, a derivatization step is typically required. researchgate.net
Derivatization: Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing hydroxyl and amine groups, such as adrenergic agonists, common derivatization techniques include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), to form fluoroacyl derivatives.
The choice of derivatizing agent depends on the specific functional groups present in the molecule and the desired chromatographic properties.
GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative information but also structural information based on the fragmentation pattern of the derivatized analyte. This is particularly useful for the identification of unknown metabolites. researchgate.net
Spectroscopic Identification and Quantification Methods
Spectroscopic methods are used to determine the structure and concentration of molecules based on their interaction with electromagnetic radiation.
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov Adrenergic agonists, which typically contain chromophoric groups such as phenyl rings, exhibit characteristic UV absorption spectra. researchgate.net
A UV-Vis spectrophotometric method for this compound would involve dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). nih.gov The concentration of the analyte is then determined using a calibration curve prepared from standard solutions of known concentrations. While less specific than chromatographic methods, UV-Vis spectrophotometry is often used for routine quality control assays where the identity of the compound is already established. nih.gov
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical compounds. nih.govcurrenta.de It measures the mass-to-charge ratio (m/z) of ions.
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. massspeclab.com Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.govcurrenta.de This fragmentation pattern provides detailed structural information that can be used to identify the parent compound and its metabolites. nih.govcurrenta.de
Quantification: When coupled with a chromatographic separation technique such as LC or UPLC (LC-MS or UPLC-MS), mass spectrometry offers highly sensitive and selective quantification. nih.gov This is particularly important for the analysis of metabolites, which are often present at very low concentrations in biological matrices. nih.gov The use of isotopically labeled internal standards can further improve the accuracy and precision of the quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus within the molecule can be determined.
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the structure. The aromatic protons on the substituted benzene (B151609) ring would appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns dictated by coupling to the adjacent fluorine atom and other protons. The methine proton of the hydroxyethyl (B10761427) group (-CH(OH)-) would likely appear as a multiplet around 5.0 ppm, coupled to the neighboring methylene (B1212753) protons. The methylene protons of the aminoethyl group (-CH₂NH₃⁺) would be expected in the range of 3.0-3.5 ppm. The methyl protons of the sulfonamide group (-SO₂CH₃) would present as a sharp singlet further upfield, generally around 3.0 ppm.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbon atoms of the benzene ring would resonate in the 115-150 ppm region. The carbon bearing the hydroxyl group (-CH(OH)-) would be found around 70 ppm, while the methylene carbon adjacent to the amino group (-CH₂NH₃⁺) would appear at approximately 45 ppm. The methyl carbon of the sulfonamide group would be observed in the upfield region, around 40 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH | 7.0 - 8.0 | m | 115 - 150 |
| -CH(OH)- | ~5.0 | m | ~70 |
| -CH₂NH₃⁺ | 3.0 - 3.5 | m | ~45 |
| -SO₂CH₃ | ~3.0 | s | ~40 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. m = multiplet, s = singlet.
Electrophoretic Separation Techniques
Electrophoretic separation techniques, particularly Capillary Zone Electrophoresis (CZE), offer a high-efficiency method for the analysis of this compound. CZE separates charged molecules based on their electrophoretic mobility in an electric field. libretexts.org
For the analysis of this compound, a fused-silica capillary is typically used. The separation mechanism relies on the migration of the positively charged Garomefrine cation (protonated at the primary amine) towards the cathode. The experimental conditions must be carefully optimized to achieve efficient separation from any metabolites or impurities.
The applied voltage is another critical parameter; higher voltages generally lead to shorter analysis times but can generate Joule heating, which may affect the separation efficiency. libretexts.org Detection is commonly performed using a diode array detector (DAD) at a wavelength where this compound exhibits maximum UV absorbance.
Table 2: Typical Capillary Zone Electrophoresis (CZE) Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50-75 µm i.d. |
| Background Electrolyte (BGE) | 25-50 mM Phosphate buffer |
| pH of BGE | 2.5 - 4.5 |
| Applied Voltage | 20 - 30 kV |
| Temperature | 25 °C |
| Injection Mode | Hydrodynamic (Pressure) |
| Detection | UV-Vis Diode Array Detector (DAD) |
Purity Profiling and Impurity Analysis
Purity profiling is a critical aspect of quality control for this compound, ensuring that the levels of any impurities are within acceptable limits. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and robustness. nih.gov
A stability-indicating HPLC method is developed to separate this compound from its potential impurities, which can include starting materials, intermediates from the synthesis, by-products, and degradation products. Reversed-phase HPLC is commonly employed, using a C18 or similar stationary phase.
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often used to ensure the separation of compounds with a wide range of polarities. The pH of the aqueous component of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the basic this compound and any acidic or basic impurities.
Forced degradation studies are conducted to generate potential degradation products and to demonstrate the specificity of the analytical method. These studies involve exposing this compound to stress conditions such as acid, base, oxidation, heat, and light. The degradation products are then characterized, often using liquid chromatography-mass spectrometry (LC-MS), to identify their structures.
Table 3: Potential Impurities in this compound
| Impurity Type | Potential Origin | Example |
|---|---|---|
| Process-Related | Starting materials or intermediates | Unreacted precursors from synthesis |
| By-products | Side reactions during synthesis | Isomeric or over-alkylated products |
| Degradation Products | Chemical decomposition of the drug substance | Oxidation of the alcohol or amine moiety |
The validated HPLC method is then used for routine quality control to quantify any detected impurities against established specifications.
Emerging Research Avenues and Future Directions for Garomefrine Hydrochloride
Exploration of Novel Alpha-Adrenergic Receptor Subtype Interactions
There is currently no publicly available research detailing the specific interactions of Garomefrine hydrochloride with novel alpha-adrenergic receptor subtypes. Adrenergic receptors, which include alpha-1 (α1) and alpha-2 (α2) subtypes, are crucial in regulating physiological processes. wikipedia.orgyoutube.com The α1-adrenergic receptors primarily mediate smooth muscle contraction, while α2-adrenergic receptors are involved in inhibiting the release of norepinephrine (B1679862). wikipedia.orgwikipedia.org The activation of α1 receptors involves the Gq protein pathway, leading to increased intracellular calcium, whereas α2 receptors are coupled with Gi protein, which inhibits adenylyl cyclase. nih.govtaylorandfrancis.com The lack of specific binding and functional assay data for this compound makes it impossible to determine its selectivity and efficacy at these various receptor subtypes.
Investigation of Alternative Therapeutic Applications Beyond Initial Indications
The initial or primary therapeutic indications for this compound are not well-documented in the available literature. Consequently, any exploration of alternative or expanded therapeutic applications remains speculative. The potential uses of alpha-adrenergic agonists are broad, ranging from nasal decongestants to agents used in managing hypotension. guidetopharmacology.orgdrugbank.com However, without foundational pharmacological data on this compound, its potential in other therapeutic areas cannot be scientifically evaluated.
Advanced Computational Chemistry and Molecular Modeling Studies
Detailed computational studies on this compound are not present in the public domain. Such studies are instrumental in modern drug discovery and development. nih.gov
Ligand-Receptor Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting the binding modes and affinities of small molecules within receptor binding sites. nih.govmdpi.comresearchgate.net These computational methods can provide insights into the interactions between a ligand like this compound and its potential receptor targets, such as the various alpha-adrenergic receptor subtypes. nih.govrsc.org However, no such simulation studies for this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.govnih.govwikipedia.org These models are valuable for predicting the activity of new chemical entities and optimizing lead compounds. youtube.commdpi.com In the absence of a dataset of this compound analogues and their corresponding biological activities, the development of a QSAR model is not feasible.
Development of Novel Synthetic Routes for Analogues
Information regarding the synthesis of this compound itself is scarce, and there are no published reports on the development of novel synthetic routes for its analogues. The synthesis of analogues is a critical step in medicinal chemistry for exploring structure-activity relationships and improving the pharmacological properties of a lead compound. hilarispublisher.comnih.govnih.gov
Potential for Combination Therapies with this compound
The potential for using this compound in combination with other therapeutic agents is an unexplored area. Combination therapies are often employed to enhance efficacy, reduce side effects, or target multiple pathways in a disease. wikipedia.orgnih.gov Without a clear understanding of the pharmacological profile of this compound, any discussion on its potential in combination therapies would be entirely speculative.
Integration with Modern Drug Discovery Screening Platforms
The progression of this compound from a promising chemical entity to a potential therapeutic agent is intrinsically linked to its evaluation and characterization using modern drug discovery screening platforms. These sophisticated systems are designed to rapidly assess the biological activity of vast numbers of compounds, providing crucial data on efficacy, selectivity, and mechanism of action. The integration of this compound into these platforms is a critical step in elucidating its full therapeutic potential and identifying new avenues for its application.
High-throughput screening (HTS) methodologies are central to this endeavor. In the context of this compound, HTS assays would be employed to screen large chemical libraries to identify other compounds with similar or enhanced α1A-adrenergic agonist activity. These assays are typically performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds. For this compound, a primary HTS assay could involve a cell line engineered to express the human α1A-adrenergic receptor. The activation of this receptor by this compound or other test compounds would be measured by detecting a downstream signaling event, such as an increase in intracellular calcium levels, often visualized using fluorescent dyes. The data generated from such screens can help in understanding the structure-activity relationship (SAR) of α1A-adrenergic agonists, guiding the design of new molecules with improved properties.
Following primary HTS, "hit" compounds, including this compound, would undergo further characterization in secondary and confirmatory screens. These assays are designed to be more specific and to eliminate false positives. For this compound, this would involve assays to determine its potency (EC50) and efficacy at the α1A-adrenergic receptor, as well as its selectivity against other adrenergic receptor subtypes (α1B, α1D, α2, and β subtypes). Radioligand binding assays, for instance, could be used to determine the binding affinity of this compound to these different receptor subtypes. A favorable selectivity profile, with high affinity for the α1A subtype and low affinity for others, is a desirable characteristic to minimize off-target effects.
In addition to traditional HTS, the evaluation of this compound can be significantly enhanced through the use of computational drug discovery and in silico modeling techniques. These approaches utilize computer algorithms to predict the interaction of a molecule with its biological target. Molecular docking studies, for example, can simulate the binding of this compound to a three-dimensional model of the α1A-adrenergic receptor. This can provide insights into the specific amino acid residues involved in the binding interaction and help to explain the compound's potency and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a series of related compounds to predict the biological activity of novel molecules, thereby accelerating the drug discovery process.
The integration of this compound with these modern screening platforms is not only crucial for its own development but also contributes to a broader understanding of α1A-adrenergic receptor pharmacology. The data generated from these studies can aid in the development of more refined and selective drugs for a variety of conditions where this receptor plays a key role.
Interactive Data Table: Screening Platforms for this compound Assessment
| Screening Platform | Application for this compound | Key Data Generated |
| High-Throughput Screening (HTS) | Primary screening of large compound libraries for α1A-adrenergic agonism. | Identification of "hit" compounds with similar activity. |
| Secondary & Confirmatory Screens | Potency, efficacy, and selectivity profiling. | EC50 values, intrinsic activity, selectivity ratios against other receptors. |
| Radioligand Binding Assays | Determination of binding affinity to adrenergic receptor subtypes. | Ki values for α1A, α1B, α1D, α2, and β receptors. |
| Molecular Docking | In silico prediction of binding mode to the α1A-adrenergic receptor. | Visualization of binding interactions, identification of key residues. |
| QSAR Modeling | Prediction of biological activity of related compounds. | Predictive models for guiding the design of new molecules. |
Q & A
Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, tissue distribution) via LC-MS/MS plasma profiling after oral/intravenous administration in rodent models. Compare in vitro EC values with in vivo ED from urinary retention models. Consider metabolite activity using liver microsome assays .
Q. How can factorial design optimize this compound synthesis to improve yield and purity?
- Methodological Answer : Apply a 2 factorial design to evaluate variables (e.g., reaction temperature, solvent ratio, catalyst concentration). For example, vary temperature (80–160°C) and solvent (propylene glycol/water ratio) in amination reactions. Use ANOVA to identify significant factors and optimize conditions (e.g., 82.44% yield at 160°C/80°C two-stage protocol) .
Q. What methodologies validate this compound’s selectivity across adrenergic receptor subtypes (α1A vs. α1B/α1D)?
- Methodological Answer : Conduct comparative binding assays using transfected cells expressing α1A, α1B, and α1D subtypes. Use -tamsulosin (α1A-selective) and -silodosin (α1D-selective) to calculate K values. Confirm functional selectivity via isolated tissue assays (e.g., rat vas deferens for α1A) .
Q. How should researchers address discrepancies between clinical trial outcomes and preclinical data for this compound’s discontinued use in urinary incontinence?
- Methodological Answer : Retrospectively analyze trial data (e.g., NCT identifiers from discontinued studies) for off-target effects (e.g., cardiovascular adverse events). Replicate dosing regimens in animal models to assess tolerance thresholds. Use transcriptomics to identify unintended receptor interactions (e.g., β-adrenergic cross-reactivity) .
Methodological Frameworks for Research Design
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent toxicity in repeated-dose studies?
- Methodological Answer : Use mixed-effects models to account for inter-subject variability in body weight, organ toxicity (e.g., liver enzymes), and survival rates. Apply Kaplan-Meier analysis for mortality data and benchmark dose (BMD) modeling to establish NOAEL (No Observed Adverse Effect Level) .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?
- Methodological Answer :
- Feasible : Assess synthetic scalability (e.g., gram-scale production) and assay availability (e.g., α1A receptor models).
- Novel : Explore understudied applications (e.g., neurogenic bladder modulation).
- Ethical : Adhere to IACUC protocols for in vivo studies.
- Relevant : Align with current NIH priorities (e.g., urological therapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
